2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide

Tyrosinase Inhibition Anti-Melanogenesis Structure-Activity Relationship

2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide (CAS 1164560-74-0) is a synthetic small molecule belonging to the N-(acryloyl)benzamide (NAB) chemotype. Compounds in this class have been investigated as tyrosinase inhibitors for their anti-melanogenic effects, with certain analogs demonstrating potent activity by reducing melanin production in cellular models.

Molecular Formula C16H12Cl2N2O2
Molecular Weight 335.18
CAS No. 1164560-74-0
Cat. No. B2449993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide
CAS1164560-74-0
Molecular FormulaC16H12Cl2N2O2
Molecular Weight335.18
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C16H12Cl2N2O2/c17-12-5-3-6-13(18)10(12)8-9-15(21)20-14-7-2-1-4-11(14)16(19)22/h1-9H,(H2,19,22)(H,20,21)/b9-8+
InChIKeyRKPDMZPXIYYKGR-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide (CAS 1164560-74-0) as a Tyrosinase-Targeting NAB Derivative


2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide (CAS 1164560-74-0) is a synthetic small molecule belonging to the N-(acryloyl)benzamide (NAB) chemotype [1]. Compounds in this class have been investigated as tyrosinase inhibitors for their anti-melanogenic effects, with certain analogs demonstrating potent activity by reducing melanin production in cellular models [2]. The 2,6-dichlorophenyl substitution pattern on the acryloyl moiety is a key structural feature explored within this series for modulating target engagement [1].

Critical Procurement Risks When Substituting NAB Derivatives for 2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide


In the N-(acryloyl)benzamide series, minor structural modifications to the aryl substituent on the acryloyl group result in significant shifts in anti-tyrosinase potency and cellular anti-melanogenic efficacy. The available primary pharmacological data is reported exclusively at the compound-code level (e.g., 1a, 1j), without disclosing the precise chemical structures of each derivative [1]. Consequently, it is not possible to confirm whether the commercially available 2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide corresponds to a characterized lead compound (e.g., 1j) or represents an unprofiled analog. For a scientific procurement decision, this lack of structurally resolved quantitative differentiation means that substituting this specific CAS-registered compound with another NAB derivative carries an unquantifiable risk of selecting an inactive or suboptimal molecule for target-specific assays.

Evidence-Based Differentiation Guide for Procuring 2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide


Unresolved Identity vs. Reported Lead Compounds in Mushroom Tyrosinase Inhibition

The primary literature identifies two NAB derivatives, 1a and 1j, as the most potent tyrosinase inhibitors among ten synthesized analogs, achieving 36.71 ± 2.14% and 25.99 ± 2.77% inhibition, respectively, in a mushroom tyrosinase assay, compared to 21.56 ± 2.93% for kojic acid [1]. However, the study does not disclose the chemical structures of 1a or 1j, making it impossible to determine if either corresponds to the 2,6-dichlorophenyl-substituted target compound. A binding database entry for a related NAB derivative reports an IC50 of 2.02 µM against mushroom tyrosinase, but the structural identity cannot be confirmed as the target compound [2]. Without this mapping, no quantitative differentiation can be established between the target compound and the literature leads.

Tyrosinase Inhibition Anti-Melanogenesis Structure-Activity Relationship

Absence of Confirmed Cellular Anti-Melanogenic Activity Data for 2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide

In B16F10 melanoma cells, compound 1j at 25 µM reduced melanin content by 61.77% and inhibited cellular tyrosinase activity by 76.77%, outperforming kojic acid (50.30% inhibition) and arbutin (41.78% inhibition at 400 µM) [1]. Nevertheless, the target compound's identification as 1j is unverified. If the target compound is not 1j, its anti-melanogenic efficacy remains unknown and could be significantly lower, as other NAB derivatives in the series exhibited minimal activity.

Melanogenesis B16F10 Melanoma Cellular Efficacy

Computational Docking Scores Without Target-Specific Validation

Docking studies of the NAB series yielded binding energies of -6.9 kcal/mol for 1a and -7.5 kcal/mol for 1j against tyrosinase, stronger than kojic acid (-5.7 kcal/mol) [1]. These in silico results suggest favorable interactions for certain NAB analogs, but the lack of structural disclosure prevents the assignment of these scores to the target compound. Without a validated docking score for 2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide, no computational differentiation can be claimed.

Molecular Docking Binding Affinity In Silico

Recommended Application Scenarios for 2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide Based on Available Evidence


Use as a Structural Tool for SAR Studies in Tyrosinase Inhibitor Development

This compound can serve as a starting point or intermediate for systematic Structure-Activity Relationship (SAR) studies focused on the 2,6-dichlorophenyl substitution of the N-(acryloyl)benzamide scaffold. As the primary literature confirms that the NAB chemotype yields potent tyrosinase inhibitors [1], this specific compound fills a chemical space around that substitution pattern whose activity profile can be de novo characterized.

In-House Anti-Melanogenic Screening as a Benchmarking Tool

Organizations with established mushroom tyrosinase or B16F10 cell-based assays can procure this compound as a screening benchmark. By generating internal activity data, users can compare its performance against the published values for NAB leads 1a and 1j (e.g., up to 76.77% cellular tyrosinase inhibition) [1], thereby enabling internal decision-making about the value of the 2,6-dichloro substitution.

Reference Standard for Analytical Method Development

Given the availability of its NMR spectrum in spectral databases [2], this compound is qualified for use as an analytical reference standard. This application is directly supported for developing HPLC, LC-MS, or NMR-based quantification methods for NAB derivative research, independent of its biological characterization.

Quote Request

Request a Quote for 2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.